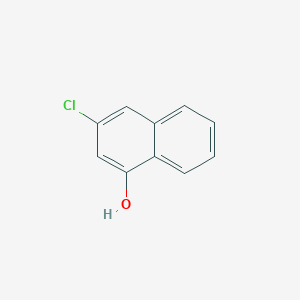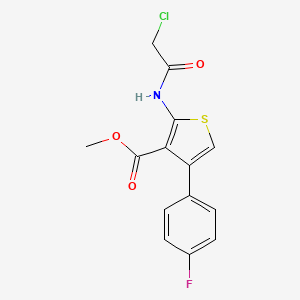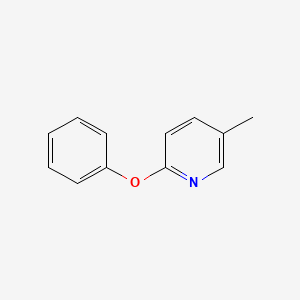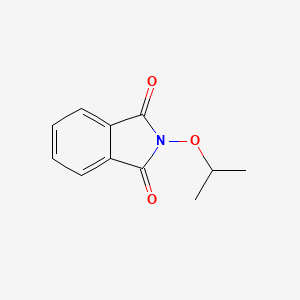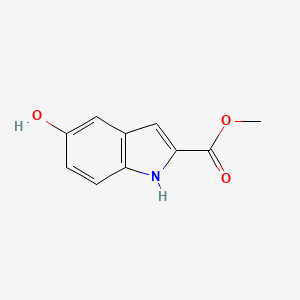![molecular formula C13H12F3NO B3143222 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 51924-57-3](/img/structure/B3143222.png)
3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Vue d'ensemble
Description
“3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is a chemical compound with the molecular formula C13H12F3NO . It is also known by other synonyms such as “3- { [4- (trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one”, “3- [4- (trifluoromethyl)anilino]cyclohex-2-en-1-one”, and "3- ( (4- (Trifluoromethyl)phenyl)amino)cyclohex-2-enone" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexenone ring attached to a trifluoromethylated phenyl ring via an amino group . The InChI code for this compound is 1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 255.23 g/mol . It has a topological polar surface area of 29.1 Ų and a complexity of 341 . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 255.08709849 g/mol .Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Synthesis
Recent advances in the catalytic oxidation of cyclohexene, a closely related compound to "3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one," have shown significant applications in the chemical industry. The selective oxidation of cyclohexene can lead to various products used as intermediates in the synthesis of important chemicals. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are valuable for both academic and industrial applications, highlighting the potential of related compounds in synthetic chemistry (Cao et al., 2018).
Pharmacodynamic and Pharmacokinetic Modulation
The strategic placement of trifluoromethyl substituents, similar to those in "this compound," has been explored in antitubercular drug design. Trifluoromethyl groups have been used to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating the potential of such compounds in enhancing the efficacy of pharmaceuticals (Thomas).
Environmental and Medical Applications
The degradation processes and stability of Nitisinone (NTBC), which contains similar functional groups, have been studied using LC-MS/MS. This research contributes to a better understanding of the environmental impact and medical applications of NTBC, shedding light on the stability and degradation pathways of related compounds (Barchańska et al., 2019).
Heterocyclic Compounds Synthesis
The chemistry of compounds like "4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones" serves as a privileged scaffold in the synthesis of various heterocycles. Such compounds demonstrate the broad utility of functionalized cyclic enones in generating diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals (Gomaa & Ali, 2020).
Biomedical Applications
In biomedical research, derivatives of similar compounds have been explored for their therapeutic roles. For instance, chlorogenic acid, which shares structural similarities with cyclohexenone derivatives, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This indicates the potential of "this compound" and related compounds in developing new therapeutic agents (Naveed et al., 2018).
Mécanisme D'action
The mechanism of action of “3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This compound might be used in scientific research for various applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)9-3-1-4-10(7-9)17-11-5-2-6-12(18)8-11/h1,3-4,7-8,17H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOMXIHBKTWMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204546 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51924-57-3 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51924-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

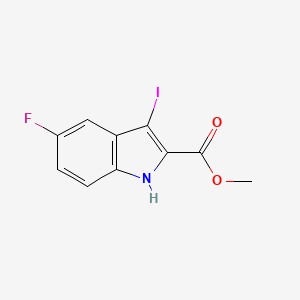
![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)
![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)
